molecular formula C19H25N5O5S B451873 4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide CAS No. 709003-41-8

4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide

Cat. No.: B451873
CAS No.: 709003-41-8
M. Wt: 435.5g/mol
InChI Key: ONFXUMNMGGBOJJ-UHFFFAOYSA-N
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Description

4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a sulfonamide group with a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials, such as 2,6-dimethoxypyrimidine.

    Formation of the Sulfonamide Group: The sulfonamide group is introduced by reacting the pyrimidine intermediate with a sulfonyl chloride derivative.

    Coupling with Cyclohexylamine: The final step involves the coupling of the sulfonamide intermediate with cyclohexylamine under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Comparison with Similar Compounds

Similar Compounds

    Zolmitriptan: A compound with a similar sulfonamide group but different overall structure.

    Sulfanilamide: A simpler sulfonamide compound used as an antimicrobial agent.

    Pyrimethamine: A pyrimidine derivative with antimalarial properties.

Uniqueness

4-{[(Cyclohexylamino)carbonyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide is unique due to its combination of a cyclohexylamino group with a pyrimidine ring and a sulfonamide group. This unique structure contributes to its diverse range of applications and potential biological activities.

Properties

IUPAC Name

1-cyclohexyl-3-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5S/c1-28-17-12-16(22-19(23-17)29-2)24-30(26,27)15-10-8-14(9-11-15)21-18(25)20-13-6-4-3-5-7-13/h8-13H,3-7H2,1-2H3,(H2,20,21,25)(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONFXUMNMGGBOJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3CCCCC3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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